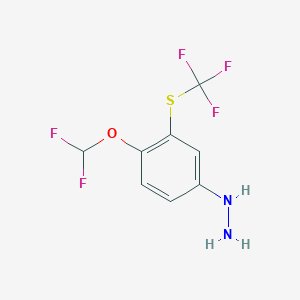

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

Description

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a fluorinated phenylhydrazine derivative characterized by two key substituents: a difluoromethoxy group (-OCF₂H) at the para position and a trifluoromethylthio group (-SCF₃) at the meta position of the phenyl ring.

Properties

Molecular Formula |

C8H7F5N2OS |

|---|---|

Molecular Weight |

274.21 g/mol |

IUPAC Name |

[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |

InChI Key |

FXWCBVOGZFUQNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)SC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Biological Activity

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of difluoromethoxy and trifluoromethylthio groups, suggests significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H9F5N2O2S |

| Molecular Weight | 300.25 g/mol |

| IUPAC Name | 1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine |

| Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F |

The compound's structure allows for diverse interactions with biomolecules, potentially influencing various biological pathways.

The biological activity of 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the difluoromethoxy and trifluoromethylthio groups enhance the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including:

- Cyclooxygenase-2 (COX-2) : Demonstrated moderate inhibition, which may suggest anti-inflammatory properties.

- Lipoxygenases (LOX-5 and LOX-15) : Also exhibited moderate inhibitory effects, indicating potential in managing inflammatory responses.

In silico molecular docking studies revealed hydrogen bonding interactions between the compound and enzyme active sites, which likely contribute to its observed biological effects .

Anticancer Properties

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has been evaluated for its anticancer activity against various cell lines, including:

- MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- Hek293 (human embryonic kidney cells) : Lower cytotoxicity compared to MCF-7 cells suggests selectivity toward cancerous cells.

Case Studies

- Study on COX-2 Inhibition : A study reported that derivatives of this compound exhibited dual inhibitory effects against COX-2 and lipoxygenases, suggesting a potential therapeutic role in treating inflammatory diseases .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this hydrazine derivative on MCF-7 cells, revealing an IC50 value that supports its potential as an anticancer agent .

Similar Compounds

The biological activity of 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine can be compared to other hydrazine derivatives:

| Compound | Biological Activity |

|---|---|

| 1-(3-Difluoromethoxy)-2-trifluoromethylthio phenyl hydrazone | Moderate COX-2 inhibition |

| 1-(4-Fluorophenyl)-3-hydrazone | Higher cytotoxicity against MCF-7 |

These comparisons highlight the unique properties of the target compound that may confer enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact

- Difluoromethoxy (-OCF₂H) : Enhances metabolic stability compared to methoxy (-OCH₃) by resisting cytochrome P450 oxidation. Observed in roflumilast, this group contributes to PDE4 inhibition potency (IC₅₀: 0.8 nM) .

- Trifluoromethylthio (-SCF₃) : Increases lipophilicity (logP ~2.5) and electron-withdrawing effects compared to -CF₃ or -SCH₃. This group may improve membrane permeability in the target compound vs. simpler fluorinated analogs .

- Hydrazine Core : Facilitates condensation reactions to form heterocycles (e.g., triazoles, pyrazoles), as seen in and . However, the target compound’s bulky substituents may limit such reactivity without tailored conditions .

Research Findings and Data

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine, and how can reaction conditions be optimized for high yield?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrazine coupling. For example, trifluoromethylthio groups are introduced via sulfenylation using reagents like F₃CSCl under controlled temperatures (40–60°C). Hydrazine attachment to the phenyl ring requires anhydrous conditions to avoid side reactions. Optimization strategies include using polar aprotic solvents (e.g., DMF), monitoring reaction progress via TLC, and employing catalysts like TiO₂-ZnO nanocomposites to enhance efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization involves:

Q. What are the key physicochemical properties influenced by difluoromethoxy and trifluoromethylthio substituents?

- Lipophilicity : Trifluoromethylthio (S-CF₃) increases logP, enhancing membrane permeability.

- Electron-withdrawing effects : Difluoromethoxy (O-CF₂H) stabilizes the phenyl ring, altering reactivity in electrophilic substitutions.

- Thermal stability : Fluorinated groups improve thermal resistance, validated via TGA/DSC .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in molecular docking studies?

Molecular docking reveals that the trifluoromethylthio group forms hydrophobic interactions with enzyme active sites (e.g., α-glucosidase), while the hydrazine moiety hydrogen-bonds with catalytic residues. Free energy calculations (ΔG) suggest strong binding affinity (−8.5 to −10.2 kcal/mol), making it a candidate for enzyme inhibition studies .

Q. What structure-activity relationships (SAR) govern its biological activity?

Q. How do solvent and pH conditions affect its stability during long-term storage?

Stability assays show:

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial efficacy may arise from:

Q. Can regioselectivity be controlled during synthesis of derivatives (e.g., pyrazole cyclization)?

Regioselectivity in heterocycle formation (e.g., pyrazoles) depends on:

Q. What analytical methods detect trace impurities or by-products in synthesized batches?

- LC-MS/MS : Identifies hydrazine dimers or oxidized by-products (e.g., nitro derivatives).

- Elemental Analysis : Confirms stoichiometric ratios (C, H, N, S) within ±0.3% of theoretical values .

Methodological Notes

- Controlled experiments : Use reaction calorimetry to monitor exothermic steps (e.g., hydrazine addition) .

- Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: IPMASRPDUAIXJX) .

- Ethical compliance : Follow ISO guidelines for handling hazardous intermediates (e.g., hydrazine hydrate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.